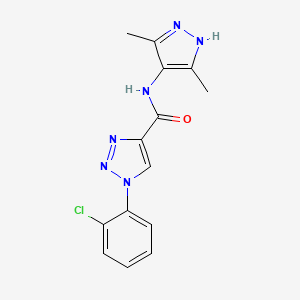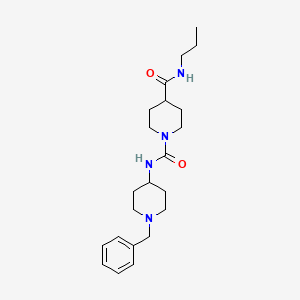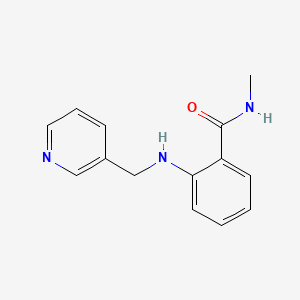![molecular formula C18H20N2O2 B7635146 N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, also known as DMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMCB is a member of the benzamide class of compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is not fully understood. However, it has been proposed that N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This results in the condensation of chromatin and repression of gene transcription. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and increased gene expression. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. In addition, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. However, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide. One potential direction is to investigate the efficacy of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in combination with other anti-cancer agents. It has been shown that combining N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide with other HDAC inhibitors can enhance its anti-cancer effects. Another potential direction is to investigate the potential of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide as a treatment for inflammatory diseases such as colitis and arthritis. Finally, future studies should focus on elucidating the mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide and identifying its molecular targets to better understand its anti-cancer and anti-inflammatory properties.
Conclusion:
In conclusion, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-cancer, anti-inflammatory, and anti-tumor properties and has been shown to modulate various signaling pathways. Although N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has some limitations, it has several advantages for lab experiments and has the potential to be developed into a valuable therapeutic agent. Future studies should focus on elucidating the mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide and identifying its molecular targets to better understand its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide involves the reaction between 4-(dimethylamino)benzoyl chloride and 2,3-dimethyl aniline in the presence of a base such as triethylamine. The reaction proceeds through an intermediate step where the amine group of 2,3-dimethyl aniline reacts with the carbonyl group of 4-(dimethylamino)benzoyl chloride to form an amide bond. The resulting product is then purified through recrystallization to obtain pure N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide has also been shown to exhibit anti-inflammatory and anti-tumor properties. It has been demonstrated to reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis.
Eigenschaften
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-5-7-16(13(12)2)17(21)19-15-10-8-14(9-11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOJGLCMUCSUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)


![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)